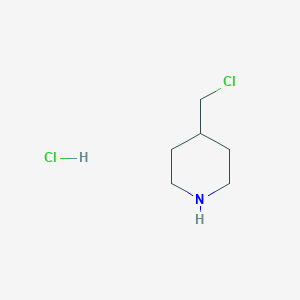

Methyl 2-methoxy-3,5-dinitrobenzoate

Übersicht

Beschreibung

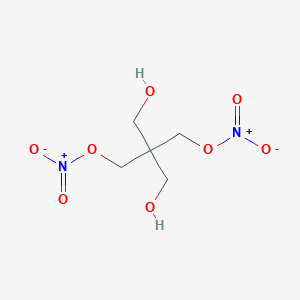

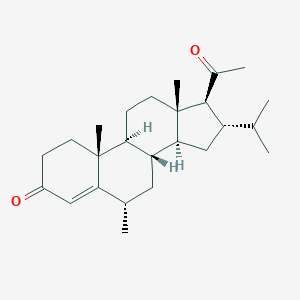

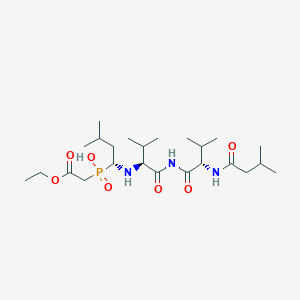

Methyl 2-methoxy-3,5-dinitrobenzoate is a chemical compound that is part of the dinitrobenzoate family. It is characterized by the presence of methoxy and nitro functional groups attached to a benzene ring. These functional groups significantly influence the reactivity and physical properties of the compound.

Synthesis Analysis

The synthesis of dinitrobenzoate derivatives can involve various chemical reactions. For instance, the synthesis of a dinitrobenzoate derivative of an α-methoxy-γ-hydroxysilane was achieved through a stereoselective [1–4] retro-Brook reaction, followed by acylation with 3,5-dinitrobenzoyl chloride . This method suggests that similar synthetic routes could be applicable for the synthesis of methyl 2-methoxy-3,5-dinitrobenzoate, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of dinitrobenzoate derivatives can be complex. For example, the structure of a dinitrobenzoate derivative of an α-methoxy-γ-hydroxysilane was found to adopt a sterically hindered conformation resembling a five-membered ring . This indicates that the molecular structure of methyl 2-methoxy-3,5-dinitrobenzoate could also exhibit steric hindrance due to the substituents on the benzene ring.

Chemical Reactions Analysis

The reactivity of dinitrobenzoate compounds with various nucleophiles has been studied. For example, the reaction of methyl 4-methoxy-3,5-dinitrobenzoate with n-butylamine in dimethyl sulphoxide confirmed the formation of an intermediate complex, with kinetic and equilibrium constants obtained for its formation and decomposition . This suggests that methyl 2-methoxy-3,5-dinitrobenzoate may also form intermediate complexes in reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of dinitrobenzoate derivatives are influenced by their functional groups. The presence of electron-withdrawing nitro groups and electron-donating methoxy groups can affect the photoconductivity of these compounds. For instance, the 3,5-dinitrobenzoates of certain polymers showed high photoconductivity, which can be attributed to the conjugated main chain and the electron-donating and accepting side chains . This implies that methyl 2-methoxy-3,5-dinitrobenzoate may also exhibit interesting photoconductive properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reaction Mechanisms

Synthesis Corrections and Methodologies

Monk et al. (2003) conducted a study aiming to synthesize 4-methoxy-3,5-dinitrobenzaldehyde via a supposed tele nucleophilic aromatic substitution but instead produced methyl 3,5-dinitrobenzoate. They eventually prepared the desired product using conventional nitration methodology, correcting previous reports on the reaction process (Monk, Siles, Pinney, & Garner, 2003).

Reaction Kinetics and Intermediate Formation

Hasegawa (1984) explored the kinetics of formation and decomposition of the intermediate complex in the reaction of methyl 4-methoxy-3,5-dinitrobenzoate with n-butylamine in dimethyl sulphoxide. This study provided insights into the reaction mechanism by confirming the formation of an intermediate complex and obtaining kinetic and equilibrium constants for its formation and decomposition (Hasegawa, 1984).

Materials Science and Polymer Chemistry

Photoconducting Behavior in Polymers

Jeong, Suh, and Shim (1997) investigated the photoconducting behavior of 3,5-dinitrobenzoates of poly[1-(n-methoxyphenyl)penta-1,3-diyn-5-ol]. The study revealed differences in photoconductivity based on the structure, highlighting the impact of charge transport materials like triphenylamine on improving photoconductivity (Jeong, Suh, & Shim, 1997).

Polymer Synthesis and Characterization

Orphanou, Simmons, and Patrickios (2000) synthesized homopolymers of 2-(trimethylsiloxy)ethyl methacrylate, which were converted to poly{2-[(3,5-dinitrobenzoyl)oxy]ethyl methacrylate}s by reaction with 3,5-dinitrobenzoyl chloride. This work not only detailed the process of polymer synthesis but also the characterization of these polymers in terms of molecular weight and composition, providing insights into their thermal and physical properties (Orphanou, Simmons, & Patrickios, 2000).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 2-methoxy-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O7/c1-17-8-6(9(12)18-2)3-5(10(13)14)4-7(8)11(15)16/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEUGIVGZSEOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methoxy-3,5-dinitrobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)

![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)